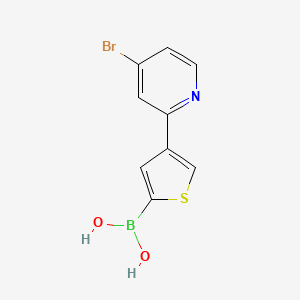

(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid

Beschreibung

(4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid: is an organoboron compound with the molecular formula C9H7BBrNO2S and a molecular weight of 283.94 g/mol . This compound is characterized by the presence of a boronic acid group attached to a thiophene ring, which is further substituted with a bromopyridine moiety. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .

Eigenschaften

Molekularformel |

C9H7BBrNO2S |

|---|---|

Molekulargewicht |

283.94 g/mol |

IUPAC-Name |

[4-(4-bromopyridin-2-yl)thiophen-2-yl]boronic acid |

InChI |

InChI=1S/C9H7BBrNO2S/c11-7-1-2-12-8(4-7)6-3-9(10(13)14)15-5-6/h1-5,13-14H |

InChI-Schlüssel |

LMJMTBHVAHYTPV-UHFFFAOYSA-N |

Kanonische SMILES |

B(C1=CC(=CS1)C2=NC=CC(=C2)Br)(O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid typically involves the following steps:

Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 4-position.

Thiophene Introduction: The brominated pyridine is then reacted with thiophene to form the desired thiophene-substituted pyridine.

Boronic Acid Formation: Finally, the thiophene-substituted pyridine is converted to the boronic acid derivative using boron reagents under suitable conditions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions:

Suzuki-Miyaura Coupling: This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Oxidation and Reduction: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.

Substitution Reactions: The bromine atom on the pyridine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products:

Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

Boronic Esters and Boranes: Formed from oxidation and reduction reactions.

Wissenschaftliche Forschungsanwendungen

Chemistry:

Organic Synthesis: Widely used in the synthesis of complex organic molecules, particularly in the formation of biaryl compounds through Suzuki-Miyaura coupling.

Biology and Medicine:

Drug Development:

Industry:

Wirkmechanismus

The primary mechanism of action for (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid involves its role as a boronic acid reagent in Suzuki-Miyaura coupling reactions. The boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . This process is facilitated by the electronic properties of the thiophene and pyridine rings, which stabilize the intermediate complexes .

Vergleich Mit ähnlichen Verbindungen

Thiophene-2-boronic acid: Similar structure but lacks the bromopyridine moiety.

Pyridine-4-boronic acid: Similar structure but lacks the thiophene ring.

Uniqueness:

Enhanced Reactivity: The presence of both thiophene and bromopyridine moieties enhances the reactivity and versatility of (4-(4-Bromopyridin-2-yl)thiophen-2-yl)boronic acid in various chemical reactions.

Functional Group Tolerance: The compound exhibits good tolerance to various functional groups, making it suitable for complex organic synthesis.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.